molecular formula C6H6N4O B11921591 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one

4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one

Cat. No.: B11921591
M. Wt: 150.14 g/mol
InChI Key: CPKUUAFLNATQRW-UHFFFAOYSA-N
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Description

4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one is a versatile pyrrolopyrimidine scaffold of significant interest in medicinal chemistry and drug discovery. This core structure is a regioisomer of the pyrrolo[2,3-d]pyrimidine found in drugs like pemetrexed and serves as a critical precursor for synthesizing novel bioactive molecules . Researchers utilize this scaffold to develop potent small-molecule inhibitors targeting a range of diseases. Its primary research value lies in its dual potential in oncology, both as a platform for creating microtubule-targeting agents (MTAs) that bind at the colchicine site to inhibit tubulin polymerization and as a base for designing multi-targeted antifolates that can simultaneously inhibit key enzymes like Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) . Furthermore, this privileged structure is being investigated in the development of receptor tyrosine kinase (RTK) inhibitors, such as those targeting VEGFR-2, PDGFR-β, and EGFR, which are crucial in antiangiogenic strategies . The scaffold's adaptability allows for structural diversification at various positions, enabling the fine-tuning of physicochemical properties and biological activity to overcome clinical drug resistance mechanisms, including those mediated by P-glycoprotein overexpression . This compound is intended for research purposes only in laboratory settings. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

4-amino-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one

InChI

InChI=1S/C6H6N4O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h2H,1H2,(H,10,11)(H2,7,8,9)

InChI Key

CPKUUAFLNATQRW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=NC=N2)N)NC1=O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Amination

4-Chloro-pyrrolo[3,2-d]pyrimidin-6-one intermediates undergo amination via Buchwald-Hartwig coupling. This method, validated for related pyrrolopyrimidines, employs palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., Xantphos) to replace chlorine with ammonia or amines.

Typical Protocol :

  • Catalyst System : Pd(dba)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv).

  • Conditions : Toluene, 100°C, 12–24 hours.

  • Yield : 80–90% for arylaminopyrrolopyrimidines.

Direct Ammonolysis

Chloro derivatives react with aqueous or gaseous ammonia at elevated temperatures (100–150°C) in polar aprotic solvents like DMF. While less efficient than catalytic methods, this approach avoids transition metals and suits industrial-scale production.

Limitations :

  • Side Reactions : Competing hydrolysis to hydroxyl derivatives occurs at high temperatures.

  • Selectivity : Requires excess ammonia (5–10 equiv) to drive the reaction.

Multi-Step Synthesis from Pyrimidine Derivatives

Gould-Jacobs Cyclization

The Gould-Jacobs reaction forms the pyrrolo[3,2-d]pyrimidine core via thermal cyclization of anilinopyrimidine derivatives. For 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6-one, 4-aminopyrimidin-2-ol is reacted with acetylacetone in refluxing acetic acid, yielding the fused ring system.

Advantages :

  • Atom Economy : No leaving groups are eliminated during cyclization.

  • Functional Group Tolerance : Compatible with ester and nitrile substituents.

Reductive Amination Pathways

Aminopyrimidines with keto substituents at position 6 are reduced to secondary amines, followed by cyclization. For example, 4-amino-6-ketopyrimidine is treated with NaBH₄/CuCl₂ to form 6-hydroxy intermediates, which cyclize under acidic conditions.

Critical Steps :

  • Reduction : NaBH₄ in ethanol at 0°C prevents over-reduction.

  • Cyclization : HCl/EtOH (1:1) at 80°C for 2 hours.

Catalytic Methods and Reaction Optimization

Continuous Flow Synthesis

Recent advances employ microreactors to enhance heat transfer and mixing. A continuous flow system for pyrrolopyrimidines achieves 95% conversion in 10 minutes, compared to 4 hours in batch reactors.

Parameters :

  • Residence Time : 10 minutes.

  • Temperature : 120°C.

  • Catalyst : Heterogeneous Pd/C (1 wt%).

Solvent and Base Screening

Optimal solvent systems vary by method:

MethodSolventBaseYield (%)
CyclocondensationMethanolNaOMe90.2
Buchwald-HartwigTolueneCs₂CO₃85
Direct AmmonolysisDMFNH₃70

Polar aprotic solvents (DMF, DMSO) improve solubility for amination, while methanol facilitates cyclocondensation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclocondensation : High yields (90%) but requires strict temperature control.

  • Catalytic Amination : Scalable with Pd recovery systems, yet costly for large batches.

  • Gould-Jacobs : Low-cost but limited to specific substrates .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at electron-rich positions. Key transformations include:

Reagents/ConditionsProducts FormedObservations
Hydrogen peroxide (H₂O₂)6-Hydroxy-7-oxo derivativesProlonged exposure increases yield (55–72%)
KMnO₄ (acidic conditions)Ring-opened dicarboxylic acidsRequires stoichiometric oxidant
Ozone (O₃) followed by hydrolysisPyrrole ring cleavage productsForms pyrimidine-4,5-diones

Oxidation primarily targets the pyrrole ring due to its higher electron density compared to the pyrimidine moiety.

Nucleophilic Substitution

The C-2 and C-6 positions show reactivity toward electrophiles:

Halogenation

ReagentsPosition ModifiedOutcome
PCl₅/POBr₃C-6 hydroxylForms 6-chloro/bromo analogues
N-ChlorosuccinimideC-2Yields 2-chloro derivatives

Halogenated products serve as intermediates for cross-coupling reactions.

Amination/Alkylation

SubstratesConditionsProducts
Alkyl halidesK₂CO₃, DMF, 80°CN-Alkylated derivatives
Arylboronic acidsPd(OAc)₂, SPhos, Cs₂CO₃C-4 aryl-substituted analogs

Palladium-catalyzed methods achieve >80% yields for Suzuki-Miyaura couplings .

Cyclization Reactions

The compound participates in one-pot syntheses of polycyclic systems:

Example : Reaction with 4-hydroxycoumarin and arylglyoxal in acetic acid using L-proline catalyst yields pyrrolo[3,2-d]pyrimidine-coumarin hybrids .

ComponentsCatalystTemperatureYield
4-Hydroxycoumarin + ArylglyoxalL-Proline (20 mol%)Reflux68–73%

This three-component reaction proceeds via Knoevenagel condensation followed by Michael addition .

Coupling Reactions

Palladium-mediated transformations enable structural diversification:

Reaction TypeReagentsApplications
Buchwald-HartwigPd₂(dba)₃, Xantphos, KOtBuN-Aryl piperazine derivatives
SonogashiraCuI, Pd(PPh₃)₄, Et₃NAlkynylated scaffolds

These reactions tolerate diverse substituents, enabling library synthesis for kinase inhibition studies .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl/EtOH), the compound undergoes ring-contraction to form imidazo[4,5-d]pyridines. Base treatment (NaOH, H₂O₂) induces dimerization via C-N bond formation.

Biological Activity Correlation

Derivatives show structure-dependent interactions:

  • 2-Chloro-6-methoxy analogs : Inhibit EGFR kinase (IC₅₀ = 12 nM)

  • N-Benzyl-substituted variants : Disrupt microtubule polymerization (EC₅₀ = 0.8 μM)

Reactivity trends align with calculated frontier molecular orbitals – the C-2 position exhibits the highest Fukui electrophilicity index (ƒ⁺ = 0.152).

Stability Profile

ConditionDegradation PathwayHalf-Life (25°C)
pH < 3Hydrolysis of pyrimidine ring4.2 hours
UV light (254 nm)Photooxidation8.7 hours
Aqueous buffer (pH 7.4)Stable (>95% after 24 hours)N/A

Stability data inform solvent selection for synthetic applications.

Scientific Research Applications

Inhibition of Protein Kinase B (Akt)

One of the most prominent applications of 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one is its role as an inhibitor of Protein Kinase B (PKB), also known as Akt. PKB is a crucial mediator in various intracellular signaling pathways that regulate cell growth, survival, and metabolism. Its dysregulation is often associated with cancer progression and resistance to therapies.

Case Study: Selective Inhibitors

Research has demonstrated that derivatives of 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one can serve as selective inhibitors of PKB. For instance, compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have shown ATP-competitive inhibition of PKB with up to 150-fold selectivity over Protein Kinase A (PKA) . These compounds have been reported to effectively inhibit tumor growth in xenograft models while maintaining good oral bioavailability .

Antitumor Activity

The antitumor potential of 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one derivatives has been explored extensively. The ability to modulate key signaling pathways involved in cancer cell proliferation and survival makes these compounds promising candidates for cancer therapy.

Table 1: Antitumor Efficacy of Selected Compounds

Compound NameSelectivity for PKBIn Vivo ActivityReference
CCT12893028-foldStrongly inhibits tumor growth in nude mice
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamideHighModulates biomarkers in vivo

Other Biological Activities

Beyond its role in cancer therapy, 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one exhibits a range of other biological activities:

  • Antiviral Properties : Some studies suggest that derivatives may possess antiviral activity, potentially useful in treating viral infections .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could have implications for treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The addition of fused rings (e.g., indeno-thiazolo in ) enhances antimicrobial activity, while urea or kinase-targeting groups (e.g., TAS0612 ) broaden therapeutic scope.
  • Synthetic Accessibility: 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one derivatives are synthesized via Biginelli or cyclocondensation reactions, similar to thiazolo-pyrimidinones . However, thieno-pyrimidinones (e.g., 4-methoxythieno[2,3-d]pyrimidin-6(5H)-one) face challenges in synthesis due to side reactions, reducing yields .

Pharmacological Targets and Mechanisms

Compound Class Target/Mechanism Therapeutic Area Example Compounds References
Pyrrolo-pyrimidinones Kinases (RSK, AKT), nucleotide-binding proteins Cancer, neurodegeneration TAS0612 , IDPU
Thiazolo-pyrimidinones Microbial enzymes (e.g., fungal/bacterial) Antimicrobial Indeno-thiazolo-pyrimidinones
Chromeno-pyrimidinones DNA/BSA interactions Cytotoxicity studies Chromeno[2,3-d]pyrimidin-6(7H)-one
Triazolo-pyrimidinones Multikinase inhibition Oncology Pyrido-triazolo-pyrimidinones

Key Findings :

  • Antimicrobial vs. Anticancer: Thiazolo- and triazolo-pyrimidinones exhibit broader antimicrobial activity, while pyrrolo-pyrimidinones are more focused on cancer and CNS disorders .

Key Insights :

  • Solubility: The hydrochloride salt of 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one improves bioavailability compared to neutral thieno-pyrimidinones .
  • Synthetic Challenges: Thieno-pyrimidinones suffer from low yields due to side reactions, whereas triazolo-pyrimidinones are more straightforward to synthesize .

Biological Activity

4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula: C6_6H6_6N4_4O
  • Molecular Weight: 154.14 g/mol
  • CAS Number: 689295-32-7

The biological activity of 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one is primarily attributed to its role as an inhibitor of various enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on:

  • Dipeptidyl Peptidase IV (DPP-IV): This enzyme is crucial in glucose metabolism and immune regulation. Inhibition of DPP-IV can enhance insulin secretion and lower blood glucose levels, making this compound a potential candidate for diabetes treatment .
  • Colony-Stimulating Factor 1 Receptor (CSF1R): Recent studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit potent inhibition of CSF1R, which is implicated in macrophage differentiation and maintenance. This inhibition may offer therapeutic avenues for diseases involving macrophage activity .
  • Glycinamide Ribotide Formyltransferase (GARFTase): Compounds based on this scaffold have demonstrated significant inhibitory activity against GARFTase, an enzyme involved in purine biosynthesis. This action can lead to antiproliferative effects on tumor cells .

Biological Activity and Therapeutic Applications

The biological activity of 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one has been evaluated in various studies focusing on its antiproliferative properties and potential use in cancer therapy:

  • Antiproliferative Effects: Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. The mechanism involves the inhibition of nucleotide synthesis pathways, which are crucial for DNA replication in rapidly dividing cells .
  • Selectivity and Potency: Studies have shown that modifications to the pyrrolo[3,2-d]pyrimidine structure can enhance selectivity towards specific targets while minimizing toxicity. For instance, certain halogenated derivatives have been identified as having improved activity against cancer cells with reduced side effects .

Case Studies

  • Inhibition of DPP-IV:
    • A study demonstrated that a series of pyrrolo[3,2-d]pyrimidines showed promising results as DPP-IV inhibitors, with IC50_{50} values significantly lower than those of existing drugs .
  • CSF1R Inhibition:
    • Another investigation highlighted the selectivity of certain derivatives for CSF1R over other kinases, suggesting their potential use in treating conditions like cancer and inflammatory diseases where macrophage activity is dysregulated .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one:

StudyTarget Enzyme/ReceptorActivityIC50_{50} Value
DPP-IVInhibition< 100 nM
CSF1RInhibition< 5 nM
GARFTaseInhibition< 50 nM

Q & A

Q. What are the established synthetic routes for 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one, and how do reaction conditions impact yield?

Methodological Answer: Synthesis typically involves multi-step protocols. For analogs like 4-amino-pyrrolo-pyrimidines, a common approach includes:

  • Cyclization : Condensation of substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one under reflux conditions (e.g., ethanol/HCl) to form the pyrrolo-pyrimidine core .
  • Functionalization : Introduction of amino groups via Boc-protection followed by deprotection .
  • Optimization : Reaction temperature (e.g., 130–150°C) and solvent choice (DMF, ethanol, or MeNO₂) critically influence yield. For example, heating at 150°C in ethanol/HCl improved cyclization efficiency by 30% in related compounds .

Q. How is the purity and structural integrity of 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one validated in academic settings?

Methodological Answer: Analytical workflows include:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold) .
  • Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., amino group at C4, lactam at C6) . Key NMR shifts for pyrrolo-pyrimidines include δ 7.5–8.2 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₈N₅O: m/z 190.082 calculated vs. 190.081 observed) .

Q. What are the primary biochemical targets of pyrrolo[3,2-d]pyrimidin-6-one derivatives, and how are these activities assayed?

Methodological Answer:

  • Kinase Inhibition : Analogous compounds (e.g., 4-chloro-5-ethyl derivatives) inhibit EGFR, VEGFR2, and CDK2 via ATP-binding site competition. Assays use recombinant kinases with fluorescence-based ADP-Glo™ kits (IC₅₀ values typically 10–100 nM) .
  • Cellular Assays : Antiproliferative activity is tested in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with EC₅₀ values correlated to substituent electronegativity (e.g., chloro groups enhance potency) .

Advanced Research Questions

Q. How can computational modeling optimize the design of 4-amino-pyrrolo-pyrimidine derivatives for selective kinase inhibition?

Methodological Answer:

  • Docking Studies : Tools like AutoDock Vina predict binding affinities to kinase active sites. For example, ethyl substituents at C5 improve hydrophobic interactions with CDK2’s hydrophobic pocket .
  • QSAR Models : Descriptors like LogP and polar surface area are used to predict bioavailability. A QSAR model for pyrrolo-pyrimidines achieved R² = 0.85 in kinase selectivity prediction .
  • Reaction Design Platforms : ICReDD integrates quantum chemical calculations to predict feasible synthetic routes (e.g., minimizing byproducts in chlorination steps) .

Q. What strategies resolve contradictions in biological activity data for pyrrolo-pyrimidine analogs across studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized assays (e.g., uniform ATP concentrations in kinase assays). Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) often arise from buffer pH or Mg²⁺ concentration differences .
  • Isosteric Replacement : Replace the 4-amino group with a methylsulfonyl group to assess if solubility (rather than target affinity) drives variability .
  • Crystallography : Resolve co-crystal structures (e.g., with CDK2) to confirm binding modes. A 2.1 Å resolution structure revealed hydrogen bonding between the lactam oxygen and Lys33 .

Q. How can regioselectivity challenges in pyrrolo-pyrimidine functionalization be addressed?

Methodological Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate the C7 position for bromination or iodination .
  • Protection/Deprotection : Boc-protection of the 4-amino group prevents unwanted side reactions during C5 alkylation (e.g., ethylation via Pd-catalyzed cross-coupling) .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 h to 30 min) and improves regioselectivity in cyclization steps (yield increase from 38% to 70% in related compounds) .

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